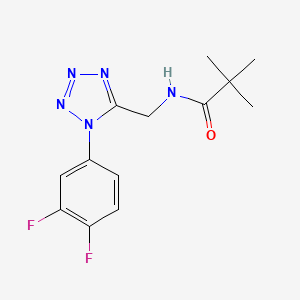

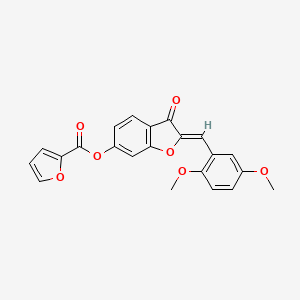

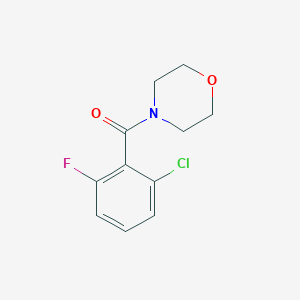

![molecular formula C22H16N2O3 B2540655 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921514-99-0](/img/structure/B2540655.png)

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various chromene-carboxamide derivatives has been explored in the literature. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide involved characterizing the compound using NMR, FT-IR, and MS, and confirming the structure through X-ray diffraction . Similarly, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was achieved through a series of reactions including ring closure, the Suzuki reaction, hydrolysis, and amidation, with the structure confirmed by spectroscopic methods and X-ray diffraction . The Friedländer reactions were used to synthesize new chromeno[2,3-b]pyridines, demonstrating the versatility of chromene derivatives in forming complex heterocyclic structures .

Molecular Structure Analysis

The molecular structures of chromene-carboxamide derivatives have been extensively studied. The crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives revealed that the molecules are essentially planar and exhibit anti conformations with respect to the C-N rotamer of the amide . The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides also showed that the molecules are planar with anti conformations . Density functional theory (DFT) has been used to optimize the structures of these compounds, showing consistency with X-ray diffraction results .

Chemical Reactions Analysis

The chemical reactivity of chromene-carboxamide derivatives includes various transformations. For example, the reduction of chromano-piperidine-fused isoxazolidines led to the formation of 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide through reductive NO bond cleavage and tandem intramolecular rearrangements . The synthesis of β-(o-hydroxybenzyl)pyridines involved a three-component condensation of ammonia, carbonyl-substituted 4H-chromenes, and CH acids, showcasing the potential for multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene-carboxamide derivatives are influenced by their molecular structures. The crystal packing in these compounds is often dominated by hydrogen bonds, which can affect their solid-state properties . The presence of halogen substituents can lead to rotational disorder in the solid state, as seen in the case of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate . The molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT to reveal physicochemical properties such as reactivity and intermolecular interactions .

Relevant Case Studies

Case studies involving chromene-carboxamide derivatives have shown their potential in various applications. The anti-proliferative activity of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide on A375 cells was studied, indicating potential therapeutic uses . Additionally, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been identified as a potential anti-HIV-1 agent, with its molecular structure contributing to its biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Chromone derivatives, including those similar to the specified compound, have been synthesized and analyzed for their structural properties. For instance, chromone-3-carboxamides have been reacted with cyanothioacetamide to form novel compounds, highlighting the versatility of chromone derivatives in synthesis reactions (Kornev, Tishin, & Sosnovskikh, 2019). Additionally, the crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been determined, demonstrating the planarity of the molecules and their anti conformations, which could influence their biological activity (Gomes, Low, Cagide, & Borges, 2015).

Potential Biological Activities

Several studies have investigated the potential biological activities of chromene derivatives. One study focused on the synthesis and characterization of compounds for non-linear optical (NLO) properties and molecular docking analyses, hinting at their potential in biomedical applications, such as inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019). Another research effort synthesized a series of novel chromene-pyrimidine coupled derivatives, evaluated for their antimicrobial activity, underscoring the therapeutic potential of chromene derivatives in treating microbial infections (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Antimicrobial and Anticancer Properties

Chromene derivatives have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, with some compounds showing significant activity, indicating their potential as novel antimicrobial agents (Raval, Naik, & Desai, 2012). Moreover, novel antitubercular chromeno[3,2-c]pyridin-3-yl derivatives have been developed, showing promise in the treatment of tuberculosis, including drug-resistant strains (Sriram, Yogeeswari, Dinakaran, Banerjee, Bhat, & Gadhwal, 2010).

Propiedades

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-5-7-15(8-6-14)21-13-19(25)17-12-16(9-10-20(17)27-21)24-22(26)18-4-2-3-11-23-18/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRJAPBYVDKRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

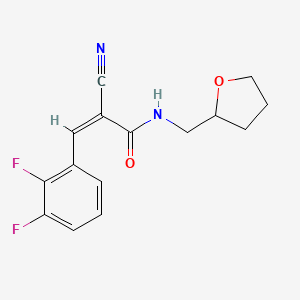

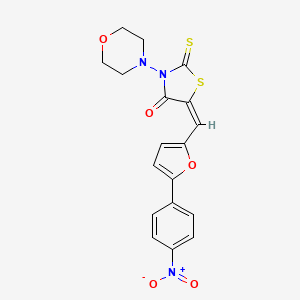

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

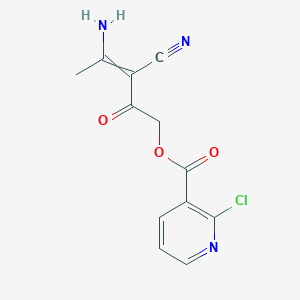

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

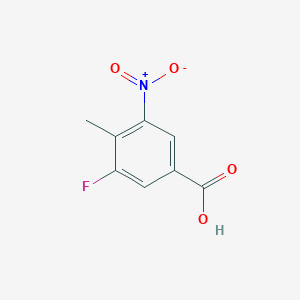

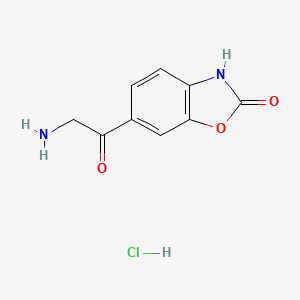

![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)